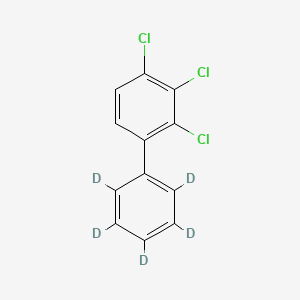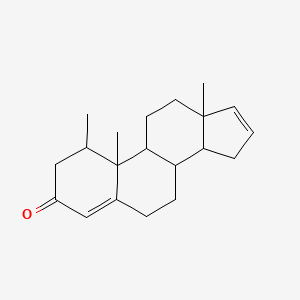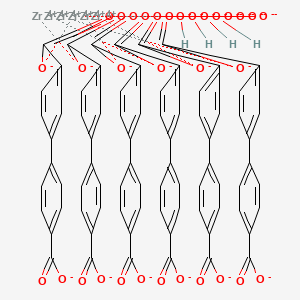
2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated form of 2,3,4-Trichlorobiphenyl, a polychlorinated biphenyl (PCB) congener. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium makes this compound useful in various scientific research applications, particularly in the fields of chemistry and environmental science .
Vorbereitungsmethoden
The synthesis of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 2,3,4-Trichlorobiphenyl. This process can be achieved through several synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the reaction of 2,3,4-Trichlorobiphenyl with deuterated solvents under specific conditions to replace hydrogen atoms with deuterium . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield of the deuterated compound .
Analyse Chemischer Reaktionen
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can take place, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents such as chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used, but typically include hydroxylated, reduced, or substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Environmental Science: Used as a tracer to study the environmental fate and transport of PCBs.
Chemistry: Employed in studies involving isotope effects and reaction mechanisms.
Biology and Medicine: Utilized in research on the toxicological effects of PCBs and their metabolites.
Wirkmechanismus
The mechanism of action of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with various molecular targets and pathways. In the environment, it undergoes oxidation by hydroxyl radicals, leading to the formation of hydroxylated products . These products can further react with other atmospheric constituents, resulting in complex degradation pathways. In biological systems, PCBs can interact with cellular receptors and enzymes, leading to various toxicological effects .
Vergleich Mit ähnlichen Verbindungen
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is similar to other deuterated PCBs, such as:
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-d5
- 2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-d4
These compounds share similar structural features and isotopic labeling, but differ in the position and number of chlorine and deuterium atoms. The uniqueness of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 lies in its specific deuteration pattern, which makes it particularly useful for certain types of research applications .
Eigenschaften
Molekularformel |
C12H7Cl3 |
|---|---|
Molekulargewicht |
262.6 g/mol |
IUPAC-Name |
1,2,3,4,5-pentadeuterio-6-(2,3,4-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
IUYHQGMDSZOPDZ-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C=C2)Cl)Cl)Cl)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)

![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)
![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)



